molecular formula C20H24BrNO B5113822 4-(4-Bromophenyl)-1-(3-phenylpropyl)piperidin-4-ol

4-(4-Bromophenyl)-1-(3-phenylpropyl)piperidin-4-ol

Cat. No.: B5113822
M. Wt: 374.3 g/mol
InChI Key: FBWUDCAURFFMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1-(3-phenylpropyl)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anesthetic, and psychoactive effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(3-phenylpropyl)piperidin-4-ol typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, such as 4-bromobenzaldehyde, the piperidine ring can be formed through a Mannich reaction or reductive amination.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-(3-phenylpropyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-(4-Bromophenyl)-1-(3-phenylpropyl)piperidin-4-one.

    Reduction: Formation of 4-(4-Hydroxyphenyl)-1-(3-phenylpropyl)piperidin-4-ol.

    Substitution: Formation of 4-(4-Aminophenyl)-1-(3-phenylpropyl)piperidin-4-ol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anesthetic properties.

    Industry: Utilized in the development of new materials or as a chemical reagent in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(3-phenylpropyl)piperidin-4-ol likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1-(3-phenylpropyl)piperidin-4-ol
  • 4-(4-Fluorophenyl)-1-(3-phenylpropyl)piperidin-4-ol
  • 4-(4-Methylphenyl)-1-(3-phenylpropyl)piperidin-4-ol

Uniqueness

4-(4-Bromophenyl)-1-(3-phenylpropyl)piperidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further chemical modifications, making this compound a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(4-bromophenyl)-1-(3-phenylpropyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO/c21-19-10-8-18(9-11-19)20(23)12-15-22(16-13-20)14-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,23H,4,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWUDCAURFFMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.